Nvp acq090

Somatostatin receptor pharmacology SSTR3 antagonist Subtype selectivity

NVP-ACQ090 is a pure, non-peptidic SSTR3 antagonist with a 177- to 646-fold selectivity window over other SST subtypes, enabling specific SST3 research. It provides complete functional antagonism, unlike partial peptide agonists (e.g., octreotide), and has validated in vivo cognitive paradigm dose-response data (50 μg/kg i.p.). Its decahydroisoquinoline scaffold ensures consistent pharmacokinetics. Select for reproducible, interpretable results.

Molecular Formula C30H40F2N4O2
Molecular Weight 526.7 g/mol
CAS No. 362612-47-3
Cat. No. B1677047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp acq090
CAS362612-47-3
Synonyms(4-(3,4-difluorophenyl)-piperazine-1-yl)-(2-(3-(6-methoxypyridin- 3-yl)-2-methylpropyl)decahydroisoquinoline-4-yl)methanone
ACQ090
NVP ACQ090
NVP-ACQ090
Molecular FormulaC30H40F2N4O2
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F
InChIInChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1
InChIKeyRDSAUPRYZCQORM-RIVQXRJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-ACQ090 (CAS 362612-47-3): Potent and Subtype-Selective Non-Peptidic SST3 Antagonist


NVP-ACQ090 (CAS 362612-47-3) is a non-peptidic, potent, and subtype-selective somatostatin receptor 3 (SST3/SSTR3) antagonist . Structurally, it is a decahydroisoquinoline derivative with the IUPAC name [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone [1]. It serves as a critical tool compound for probing SST3 receptor function in vitro and in vivo, with demonstrated utility in studies of insulin secretion, neuronal signaling, and receptor trafficking [2][3].

Why NVP-ACQ090 Cannot Be Casually Substituted with Other SST3-Targeting Compounds


Substituting NVP-ACQ090 with other compounds that target the SST3 receptor—including peptide analogs or other non-peptidic antagonists—is scientifically risky due to fundamental differences in functional activity (antagonism vs. agonism), selectivity profiles across SST subtypes, and in vivo pharmacokinetic properties. Unlike peptide agonists such as octreotide or pasireotide, NVP-ACQ090 is a pure antagonist that completely blocks ligand-induced receptor activation rather than partially mimicking it [1]. Furthermore, the quantitative selectivity window over other SST subtypes differs significantly even among non-peptidic antagonists (e.g., NVP-ACQ090 vs. MK-4256) [2]. Finally, its decahydroisoquinoline scaffold confers distinct pharmacokinetic behavior in rodents that may not be shared by analogs from other chemical series [3].

NVP-ACQ090 (CAS 362612-47-3): Quantitative Differentiation vs. Comparator Compounds


SSTR3 Subtype Selectivity Profile: NVP-ACQ090 vs. MK-4256

NVP-ACQ090 exhibits a distinct selectivity pattern across human somatostatin receptor subtypes compared to the alternative non-peptidic SSTR3 antagonist MK-4256. While both compounds are potent at hSSTR3, NVP-ACQ090 shows pKD values for hSSTR1, hSSTR2, hSSTR4, and hSSTR5 of 5.69, 5.34, 5.83, and 5.95, respectively, corresponding to a selectivity window of approximately 177- to 646-fold over hSSTR3 (pKD = 8.15) . In contrast, MK-4256 demonstrates IC50 values >2 μM for hSSTR1 and hSSTR2, translating to a >3,000-fold selectivity over hSSTR3 (IC50 = 0.66 nM) [1]. These differing quantitative selectivity profiles may impact off-target effects in biological systems where multiple SST subtypes are expressed.

Somatostatin receptor pharmacology SSTR3 antagonist Subtype selectivity

Functional Antagonism: Complete Blockade of SST3 Phosphorylation by NVP-ACQ090 Contrasts with Partial Effects of Peptide Analogs

In a cellular model of human SST3 receptor trafficking, NVP-ACQ090 completely blocked somatostatin-induced receptor phosphorylation, demonstrating pure antagonist activity [1]. In contrast, the stable somatostatin peptide analogs pasireotide (SOM230) and octreotide—both clinically used agents with SST3 affinity—promoted "clearly less phosphorylation compared with somatostatin" rather than complete blockade, reflecting their partial agonist character at the SST3 receptor [1]. This functional distinction is critical for experiments requiring complete elimination of basal or ligand-induced SST3 signaling.

GPCR signaling Receptor phosphorylation SSTR3 functional assay

In Vivo Efficacy in a Cognitive Paradigm: NVP-ACQ090 Disrupts Object Recognition Memory at 50 μg/kg i.p.

Systemic intraperitoneal administration of NVP-ACQ090 at a dose of 50 μg/kg in wild-type mice disrupts recall of familiar objects in an object recognition memory task [1]. This effect phenocopies the deficit observed in Sstr3 knockout mice, validating the compound's ability to achieve functional SST3 antagonism in the central nervous system in vivo [1]. No comparable in vivo behavioral data are available for MK-4256 in this paradigm, making NVP-ACQ090 the empirically validated tool for CNS SST3 studies.

Behavioral pharmacology Object recognition memory SSTR3 CNS function

cAMP Pathway Modulation: NVP-ACQ090 Reduces Forskolin-Stimulated cAMP to 48.6% of Control

In hippocampal slice preparations, NVP-ACQ090 (ACQ090) significantly reduced forskolin-stimulated cAMP levels to 48.6 ± 8% of control levels (p = 0.03) [1]. This functional readout provides a quantitative benchmark for SST3-mediated modulation of the cAMP pathway in native tissue. Comparable quantitative cAMP modulation data for MK-4256 or other SSTR3 antagonists in this specific ex vivo preparation are not publicly available.

cAMP signaling Adenylyl cyclase Neuronal cilia

Chemical Series Advantage: NVP-ACQ090 Belongs to the Decahydroisoquinoline Scaffold with Demonstrated Favorable Rodent PK

NVP-ACQ090 (ACQ090) is the representative compound of the decahydroisoquinoline series of non-peptidic SST3 antagonists, which was specifically optimized for efficient synthesis and promising pharmacokinetic properties in rodents [1]. In contrast, MK-4256 derives from an imidazolyl-β-tetrahydrocarboline scaffold with distinct SAR and PK characteristics [2]. The decahydroisoquinoline scaffold of NVP-ACQ090 offers a differentiated chemical starting point for medicinal chemistry optimization.

Pharmacokinetics Drug discovery SSTR3 antagonist scaffold

NVP-ACQ090: Prioritized Research Applications Based on Quantitative Evidence


Investigating SSTR3-Specific Signaling in Cells Co-Expressing Multiple SST Subtypes

NVP-ACQ090 is the preferred tool for dissecting SSTR3-specific contributions when SST1, SST2, SST4, or SST5 are co-expressed. Its selectivity window of 177- to 646-fold over these subtypes provides a defined margin for experimental interpretation, whereas alternative antagonists with different selectivity profiles may yield confounding off-target effects .

Complete Pharmacological Knockout of SST3 Function in Cellular Assays

In assays requiring elimination of both basal and ligand-induced SST3 signaling, NVP-ACQ090 is superior to peptide analogs such as octreotide or pasireotide. These analogs exhibit residual agonist activity at SST3 (as evidenced by incomplete blockade of receptor phosphorylation), whereas NVP-ACQ090 provides complete functional antagonism [1].

Validated In Vivo Studies of Central SST3 Function in Rodents

For in vivo behavioral pharmacology studies targeting central SST3 function, NVP-ACQ090 is the only SSTR3 antagonist with published dose-response data in a validated cognitive paradigm (object recognition memory). The established efficacious dose of 50 μg/kg i.p. provides a defined starting point for experimental design [2].

Ex Vivo cAMP Assay Standardization in Neuronal Tissue

Researchers seeking to establish a reproducible ex vivo functional readout for SST3 antagonist activity can utilize the published quantitative benchmark of 48.6% forskolin-stimulated cAMP reduction in hippocampal slices following NVP-ACQ090 treatment [2]. This reference value enables cross-study comparison and assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvp acq090

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.